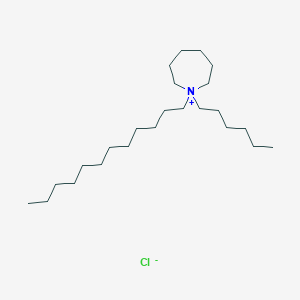
1-Dodecyl-1-hexylazepan-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-1-hexylazepan-1-ium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to disrupt microbial cell membranes, making it effective as an antimicrobial agent. This compound is characterized by its long alkyl chains, which contribute to its amphiphilic nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Dodecyl-1-hexylazepan-1-ium chloride can be synthesized through a quaternization reaction. This involves the reaction of 1-dodecylazepane with 1-hexyl chloride in the presence of a suitable solvent, such as acetonitrile or ethanol. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecyl-1-hexylazepan-1-ium chloride primarily undergoes substitution reactions due to the presence of the chloride ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include mild temperatures and aqueous or alcoholic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidized products.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound, altering its chemical structure and properties.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield different quaternary ammonium compounds, while oxidation reactions can produce various oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-1-hexylazepan-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound’s antimicrobial properties make it useful in studying microbial cell membrane disruption and in developing antimicrobial agents.
Medicine: It is explored for its potential use in disinfectants and antiseptics due to its ability to kill bacteria and viruses.
Industry: The compound is used in the formulation of cleaning agents, detergents, and personal care products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 1-dodecyl-1-hexylazepan-1-ium chloride involves its interaction with microbial cell membranes. The long alkyl chains insert into the lipid bilayer of the cell membrane, disrupting its integrity and leading to cell lysis. This disruption is facilitated by the compound’s amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions of the membrane.
Vergleich Mit ähnlichen Verbindungen
- 1-Dodecyl-1-methylpiperidinium chloride
- 1-Hexadecyl-1-methylpiperidinium chloride
- 1-Dodecyl-1-methylazepan-1-ium chloride
Comparison: 1-Dodecyl-1-hexylazepan-1-ium chloride is unique due to its specific alkyl chain lengths, which contribute to its distinct surfactant properties. Compared to similar compounds, it may exhibit different levels of antimicrobial activity and solubility, making it suitable for specific applications where these properties are critical.
Eigenschaften
CAS-Nummer |
105361-13-5 |
|---|---|
Molekularformel |
C24H50ClN |
Molekulargewicht |
388.1 g/mol |
IUPAC-Name |
1-dodecyl-1-hexylazepan-1-ium;chloride |
InChI |
InChI=1S/C24H50N.ClH/c1-3-5-7-9-10-11-12-13-14-18-22-25(21-17-8-6-4-2)23-19-15-16-20-24-25;/h3-24H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MPHGEZJENWQPOC-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1(CCCCCC1)CCCCCC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Bis[[2-(trimethylsilyl)ethoxy]methyl]-2,2'-bi-1Himidazole](/img/structure/B14324692.png)
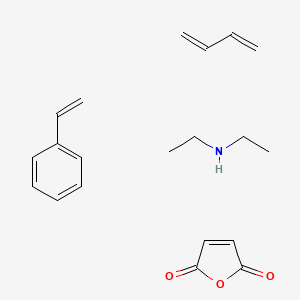

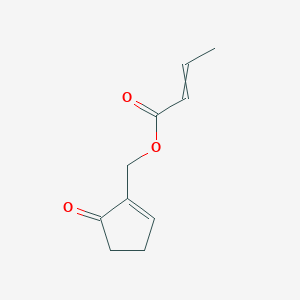
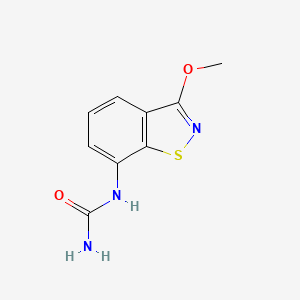
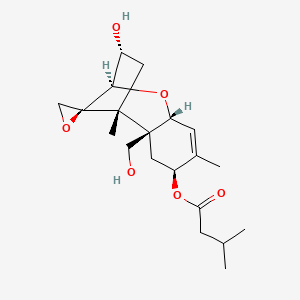
![5-Nitro-2-(2-phenylpyrimidin-5-yl)naphtho[1,2-d][1,3]oxazole](/img/structure/B14324739.png)
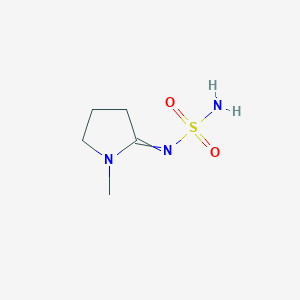


![Benzene, 1-[(4-chloro-2-butenyl)sulfonyl]-4-methyl-](/img/structure/B14324758.png)
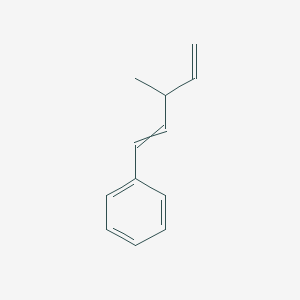
![Trimethyl({6-[(oxan-2-yl)oxy]hexyl}oxy)silane](/img/structure/B14324771.png)

